2-(diethylamino)-1-(5-(2-hydroxy-3-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone
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Overview
Description
2-(diethylamino)-1-(5-(2-hydroxy-3-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone is a complex organic compound featuring a unique structure that includes a diethylamino group, a methoxyphenyl group, and a thiophene group, among others
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(diethylamino)-1-(5-(2-hydroxy-3-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone typically involves multiple steps. A common method might start with the reaction of 2-hydroxy-3-methoxybenzaldehyde with a thiophene derivative to form an intermediate compound. This intermediate is then reacted with hydrazine hydrate to form a pyrazoline ring. Finally, the pyrazoline compound undergoes a reaction with diethylaminoethyl chloride under basic conditions to yield the target compound.
Industrial Production Methods: Industrial production would follow similar steps but scaled up with optimizations for yield and purity. Catalysts and solvents might be carefully chosen to enhance reaction efficiency, and continuous flow techniques could be applied to improve throughput.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The phenolic hydroxyl group can undergo oxidation to form quinone derivatives.
Reduction: The pyrazoline ring can be reduced to a corresponding pyrazolidine under suitable conditions.
Substitution: Electrophilic aromatic substitution can occur on the thiophene ring.
Condensation: The compound can participate in condensation reactions with aldehydes or ketones.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or ceric ammonium nitrate (CAN) in acidic or neutral conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminium hydride (LiAlH₄).
Substitution: Halogenating agents such as N-bromosuccinimide (NBS) under light or radical initiators.
Condensation: Acid or base catalysts, typically under reflux conditions.
Major Products Formed:
Quinone derivatives from oxidation.
Pyrazolidine derivatives from reduction.
Halogenated thiophenes from substitution.
Schiff bases or imines from condensation reactions.
Scientific Research Applications
2-(diethylamino)-1-(5-(2-hydroxy-3-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone finds applications across various fields due to its versatile functional groups and reactivity:
Chemistry: Serves as a building block for synthesizing more complex molecules.
Biology: Investigated for potential biological activities such as anti-inflammatory, antimicrobial, and anticancer properties.
Medicine: Explored for use in drug discovery and development, particularly for compounds that can modulate biological pathways.
Industry: Could be used in the development of novel materials, including polymers and organic electronic components.
Mechanism of Action
The biological effects of 2-(diethylamino)-1-(5-(2-hydroxy-3-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone are attributed to its interaction with various molecular targets:
Molecular Targets: May interact with enzymes, receptors, or nucleic acids.
Pathways Involved: Potentially involved in signaling pathways, enzyme inhibition, or modulation of gene expression.
The specific mechanism would depend on the context of its application, such as inhibiting a key enzyme in a metabolic pathway for therapeutic purposes.
Comparison with Similar Compounds
When comparing 2-(diethylamino)-1-(5-(2-hydroxy-3-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone with similar compounds, it's crucial to look at structural analogs that share common features but differ in specific functional groups or ring systems. For instance:
Similar Compounds:
Pyrazoline derivatives with different substituents.
Thiophene derivatives without the pyrazoline ring.
Methoxyphenyl compounds without the diethylamino group.
Uniqueness: The combination of the diethylamino group, methoxyphenyl group, and thiophene ring in this specific configuration imparts unique chemical reactivity and potential biological activities that are distinct from other similar compounds.
Properties
IUPAC Name |
2-(diethylamino)-1-[3-(2-hydroxy-3-methoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O3S/c1-4-22(5-2)13-19(24)23-16(12-15(21-23)18-10-7-11-27-18)14-8-6-9-17(26-3)20(14)25/h6-11,16,25H,4-5,12-13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LURJRUSBPVZVKQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC(=O)N1C(CC(=N1)C2=CC=CS2)C3=C(C(=CC=C3)OC)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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